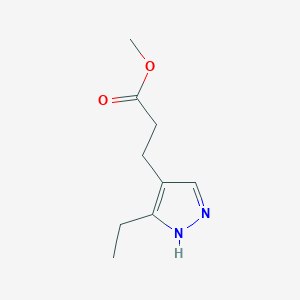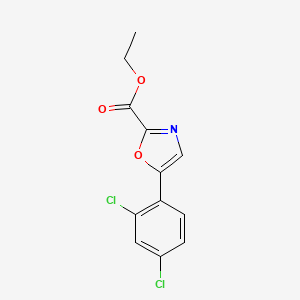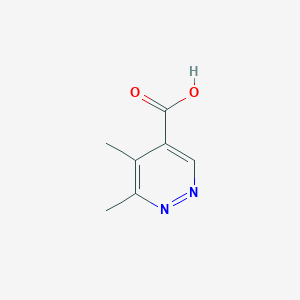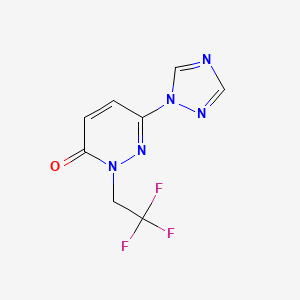
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate, also known as EPYC, is a chemical compound. It has the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol .
Synthesis Analysis
The synthesis of pyridazine compounds, such as this compound, involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H-NMR Spectrum . The compound has a molecular formula of C11H14N4O3 and a molecular weight of 250.25 g/mol .The color and form of the compound are not specified in the search results .
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate serves as a precursor or an intermediate in the synthesis of a wide array of heterocyclic compounds. For example, it has been used in the synthesis of new pyrimidine derivatives that exhibit antimicrobial properties (Farag, Kheder, & Mabkhot, 2008). Such synthetic pathways often involve the modification of the core structure to yield compounds with potential biological activity.
Antimicrobial Evaluation
Research has highlighted the utility of this compound and its derivatives in antimicrobial evaluations. Compounds synthesized from this chemical have been assessed for their effectiveness against various microbial strains, demonstrating the role of these compounds in the development of new antimicrobial agents.
Corrosion Inhibition
Studies have also explored the use of this compound derivatives as corrosion inhibitors. For instance, the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on the corrosion inhibition of mild steel in hydrochloric acid solution has been investigated, showcasing the potential industrial applications of such compounds in protecting metals from corrosion (Ghazoui et al., 2017).
properties
IUPAC Name |
ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-11(17)8-3-4-9(14-13-8)15-6-5-12-10(16)7-15/h3-4H,2,5-7H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJFYANNWBRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)
![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)



![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)

